4-Phenylthiazole

Descripción general

Descripción

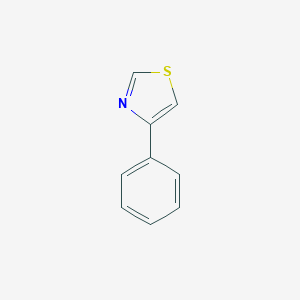

4-Phenylthiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group at the fourth position. Thiazole rings are five-membered structures containing both sulfur and nitrogen atoms, which contribute to their aromaticity and reactivity. The presence of the phenyl group enhances the compound’s stability and potential for various chemical reactions. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. One common approach is the reaction of α-haloketones with thiourea in the presence of a base. For instance, this compound can be synthesized by reacting phenacyl bromide with thiourea under basic conditions, such as in ethanol with sodium ethoxide as the base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 4-Phenylthiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to dihydrothiazoles.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Halogenated phenylthiazoles.

Aplicaciones Científicas De Investigación

1.1. Synthesis and Activity

Recent research has highlighted the synthesis of novel derivatives of 4-phenylthiazole that exhibit significant anticancer activity. For instance, a study designed and synthesized 2-amino-4-phenylthiazole derivatives containing amide moieties, which were evaluated for their antiproliferative effects against various cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) cells. Among these compounds, one derivative demonstrated outstanding growth inhibitory effects with an IC50 value of 2.01 µM against HT29 cells .

1.2. Mechanism of Action

The anticancer activity of this compound derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival. This includes interactions with proteins such as c-Met, which is implicated in tumor growth and metastasis. The design of these compounds often focuses on enhancing selectivity and reducing toxicity towards normal cells .

2.1. Activity Against Trypanosoma brucei

This compound has been identified as a lead compound against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). In several studies, including one that screened a compound library for antiparasitic activity, this compound derivatives were found to exhibit potent activity with low effective concentrations (EC50 values in the nanomolar range) against this parasite .

2.2. Development of New Drug Leads

The exploration of various analogues has led to the identification of compounds that not only show high efficacy but also possess favorable pharmacokinetic properties, such as oral bioavailability and good brain penetration. For example, urea derivatives of 2-aryl-benzothiazol-5-amines derived from this compound were shown to cure infected mice in both early and late stages of the disease when administered at low doses .

3.1. PPARγ Agonists

Another promising application of this compound derivatives is their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. These compounds have shown potential in regulating glucose and lipid metabolism, making them candidates for the treatment of metabolic disorders such as diabetes . The most notable derivative exhibited an EC50 comparable to established drugs like rosiglitazone, indicating strong potential for further development.

3.2. Pain Management

Research has also explored the dual inhibition properties of this compound derivatives on fatty acid amide hydrolase and soluble epoxide hydrolase, suggesting potential applications in managing inflammatory pain conditions . However, results have indicated that while these compounds show promise, they may not alleviate pain effectively in all models.

Mecanismo De Acción

The mechanism of action of 4-Phenylthiazole and its derivatives often involves interaction with biological targets such as enzymes and receptors. For example, certain derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity. This can lead to the inhibition of cell proliferation in cancer cells . The molecular pathways involved may include the inhibition of signal transduction pathways critical for cell growth and survival.

Comparación Con Compuestos Similares

2-Phenylthiazole: Similar structure but with the phenyl group at the second position.

4-Methylthiazole: Contains a methyl group instead of a phenyl group at the fourth position.

Thiazole: The parent compound without any substituents.

Uniqueness: 4-Phenylthiazole is unique due to the specific positioning of the phenyl group, which influences its reactivity and interaction with biological targets. This structural feature can enhance its binding affinity and specificity compared to other thiazole derivatives .

Actividad Biológica

4-Phenylthiazole is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of cancer research and parasitology. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by a thiazole ring substituted with a phenyl group at the fourth position. This structure contributes to its unique biological properties, making it a subject of interest for medicinal chemistry.

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. A study reported the synthesis of Ru(II) and Os(II) complexes with this compound as a ligand, which showed promising cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) and colon adenocarcinoma (SW480) cells. The study found that these complexes could induce apoptosis and alter cell cycle distribution, suggesting their potential as anticancer agents .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A549 | 15.0 | Apoptosis induction |

| Compound 2 | SW480 | 12.5 | G2/M phase arrest |

| Compound 3 | HepG2 | 0.62 | IGF1R inhibition |

Antiparasitic Activity

In addition to its anticancer properties, this compound has shown efficacy against parasitic infections, particularly human African trypanosomiasis caused by Trypanosoma brucei. Research highlighted the antitrypanosomal activity of certain derivatives, demonstrating that modifications to the thiazole structure can enhance efficacy .

Case Study: Antitrypanosomal Activity

A phenotypic screening identified derivatives of 2-(2-benzamido)ethyl-4-phenylthiazole as effective against Trypanosoma brucei, with some compounds exhibiting low EC50 values (e.g., as low as 2 nM). These findings suggest that structural optimization can lead to potent antiparasitic agents .

The mechanisms underlying the biological activity of this compound derivatives vary depending on the specific compound and target:

- Cytotoxic Mechanism : Many derivatives induce apoptosis in cancer cells through pathways involving cell cycle arrest and mitochondrial dysfunction.

- Antiparasitic Mechanism : For antiparasitic activity, compounds may disrupt cellular processes in Trypanosoma brucei, leading to cell death.

Recent Developments in Research

Recent studies have focused on enhancing the efficacy and specificity of this compound derivatives through various chemical modifications. For example, ureido-substituted derivatives have demonstrated improved cytotoxicity against HepG2 cells compared to standard treatments like Sorafenib .

Table 2: Recent Findings on Modified 4-Phenylthiazoles

| Modification | Activity Type | IC50 (µM) | Notable Findings |

|---|---|---|---|

| Ureido-substituted | Anticancer | 0.62 | Superior to Sorafenib in HepG2 cells |

| Cyclometalated Ru(II) | Anticancer | Varies | Induces apoptosis in SW480 cells |

| Benzamido derivative | Antiparasitic | Low EC50 | Effective against T. brucei |

Propiedades

IUPAC Name |

4-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCQDIWJQBSUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171308 | |

| Record name | Thiazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-12-6 | |

| Record name | 4-Phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001826126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.